molecular formula C6H9BClNO2 B1506855 6-Methylpyridine-3-boronic acid hydrochloride CAS No. 2096333-73-0

6-Methylpyridine-3-boronic acid hydrochloride

Cat. No.: B1506855
CAS No.: 2096333-73-0
M. Wt: 173.41 g/mol
InChI Key: HBEJHFSGVGEQSH-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO2 and its molecular weight is 173.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-Methylpyridine-3-boronic acid hydrochloride, also known as 2-Methylpyridine-5-boronic acid, HCl, is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of carbon–carbon bond formation. In the Suzuki–Miyaura coupling reaction, the compound, as an organoboron reagent, participates in the formation of carbon–carbon bonds . This process is exceptionally mild and functional group tolerant, making it a widely-used method in organic synthesis .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds. This is achieved through the Suzuki–Miyaura coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are mild and tolerant to various functional groups, making it a versatile method in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its reactivity and stability. Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also impact the compound’s efficacy in the Suzuki–Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

6-Methylpyridine-3-boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK), which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, it can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PI3K and JNK, the compound can alter the signaling pathways that regulate cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in these processes. Furthermore, the compound’s impact on cellular metabolism can influence the energy balance and metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with PI3K can influence the production of phosphoinositides, which are critical for cell signaling and metabolism. Additionally, the compound can affect the levels of other metabolites, altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can modulate enzyme activity and protein function.

Properties

IUPAC Name

(6-methylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJHFSGVGEQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-73-0
Record name 2-Methylpyridine-5-boronic Acid Hydrochloride (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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